molecular formula C18H21F2N3O5 B2594300 Ethyl 4-(1-(4-(difluoromethoxy)phenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate CAS No. 857494-10-1

Ethyl 4-(1-(4-(difluoromethoxy)phenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate

Cat. No.: B2594300
CAS No.: 857494-10-1
M. Wt: 397.379
InChI Key: FRUASCPDYLDAHI-UHFFFAOYSA-N
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Description

Ethyl 4-(1-(4-(difluoromethoxy)phenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H21F2N3O5 and its molecular weight is 397.379. The purity is usually 95%.
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Scientific Research Applications

Thiazole-aminopiperidine Hybrid Analogues

A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized for antituberculosis activity. One compound exhibited promising activity against Mycobacterium tuberculosis with significant inhibition of DNA gyrase and no cytotoxicity at tested concentrations (Jeankumar et al., 2013).

Novel Insecticides Based on Serotonergic Ligand

Research into 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) led to the design, synthesis, and evaluation of new insecticides with potential novel modes of action, showing significant growth-inhibiting and larvicidal activities against the armyworm (Cai et al., 2010).

Complex Formation with Metal Ions

Ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate and its complexes with Ni(II), Zn(II), and Cd(II) were synthesized and characterized. This study reveals how these complexes bind through N and S sites, offering insights into potential applications in material science and coordination chemistry (Prakash et al., 2014).

Soluble Epoxide Hydrolase Inhibitors

1-(1,3,5-Triazin-yl)piperidine-4-carboxamide derivatives were identified as inhibitors of soluble epoxide hydrolase, showcasing the importance of the triazine heterocycle for potency and selectivity. This research contributes to understanding the role of soluble epoxide hydrolase in various diseases (Thalji et al., 2013).

Properties

IUPAC Name

ethyl 4-[1-[4-(difluoromethoxy)phenyl]-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3O5/c1-2-27-18(26)22-9-7-21(8-10-22)14-11-15(24)23(16(14)25)12-3-5-13(6-4-12)28-17(19)20/h3-6,14,17H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUASCPDYLDAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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